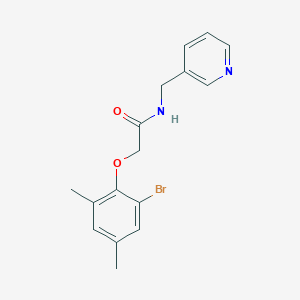![molecular formula C22H27N3O2 B250785 3,4-dimethyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B250785.png)
3,4-dimethyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides. It is also known as SB-408124 and is commonly used in scientific research to study the mechanism of action and physiological effects of various drugs.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves the selective antagonism of the neurokinin-1 receptor. This receptor is involved in the regulation of pain, inflammation, and stress responses. By blocking this receptor, this compound can reduce the effects of various drugs on the central nervous system and modulate various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its selective antagonism of the neurokinin-1 receptor. This receptor is involved in the regulation of pain, inflammation, and stress responses. By blocking this receptor, this compound can reduce the effects of various drugs on the central nervous system and modulate various physiological processes.
Advantages and Limitations for Lab Experiments
The advantages of using 3,4-dimethyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide in lab experiments include its selectivity for the neurokinin-1 receptor, its ability to modulate various physiological processes, and its relatively low toxicity. However, its limitations include its limited solubility in water, its potential for off-target effects, and its limited availability.
Future Directions
There are several future directions for the use of 3,4-dimethyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide in scientific research. These include the investigation of its potential as a therapeutic agent for the treatment of various diseases, such as pain, inflammation, and stress-related disorders. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on the central nervous system and to identify potential off-target effects. Finally, the development of new and improved synthesis methods for this compound may lead to increased availability and broader use in scientific research.
Synthesis Methods
The synthesis of 3,4-dimethyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves the reaction of 3,4-dimethylaniline with 4-(4-chlorobenzoyl)piperazine in the presence of a base, followed by the addition of acetic anhydride to form the final product. This method has been described in detail in various research articles.
Scientific Research Applications
3,4-dimethyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is commonly used in scientific research to study the mechanism of action and physiological effects of various drugs. It has been shown to be a selective antagonist of the neurokinin-1 receptor, which is involved in the regulation of pain, inflammation, and stress responses. It has also been used to study the effects of various drugs on the central nervous system and to investigate the role of neurokinin-1 receptors in various physiological processes.
Properties
Molecular Formula |
C22H27N3O2 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
3,4-dimethyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H27N3O2/c1-4-21(26)25-13-11-24(12-14-25)20-9-7-19(8-10-20)23-22(27)18-6-5-16(2)17(3)15-18/h5-10,15H,4,11-14H2,1-3H3,(H,23,27) |
InChI Key |
BHZIHMZQDDWUPO-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250704.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B250705.png)
![2-chloro-5-iodo-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250709.png)
![5-bromo-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250710.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B250711.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide](/img/structure/B250712.png)
![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250715.png)
![N-{4-[(4-isobutoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250716.png)






